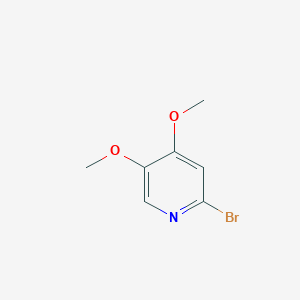
2-Bromo-4,5-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring bromine and methoxy substituents at the 2, 4, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxypyridine typically involves the bromination of 4,5-dimethoxypyridine. One common method includes the use of bromine in a non-polar solvent under controlled conditions to achieve selective bromination at the 2-position . The reaction is often carried out in the presence of a catalyst or initiator to enhance the reaction rate and yield.
Industrial Production Methods: For industrial-scale production, a one-pot method is often employed. This involves the electrophilic bromination of 3,4-dimethoxytoluene followed by free radical bromination to introduce the bromine atom at the desired position . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.
Scientific Research Applications
2-Bromo-4,5-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxypyridine involves its interaction with specific molecular targets. For instance, in coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2,5-Dimethoxypyridine: Lacks the bromine substituent.
4-Bromo-2,5-dimethoxyamphetamine: A compound with similar substituents but different core structure.
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-bromo-4,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3 |
InChI Key |
QNMQNEZAAXXDRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



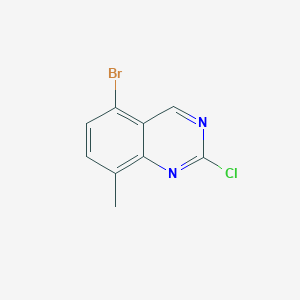
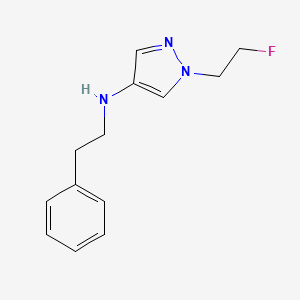

![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11760799.png)
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760817.png)
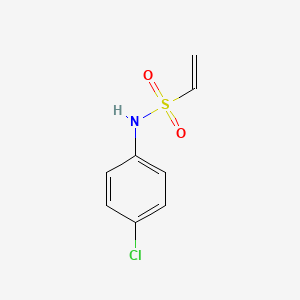
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11760825.png)
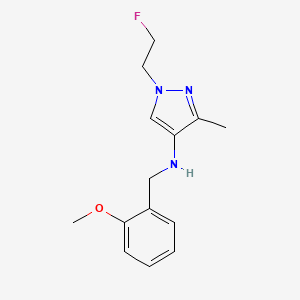
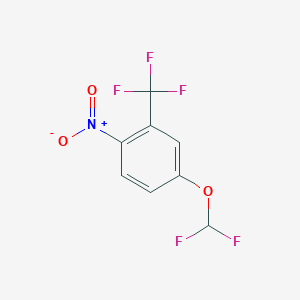
![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)
